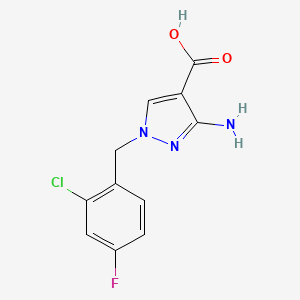

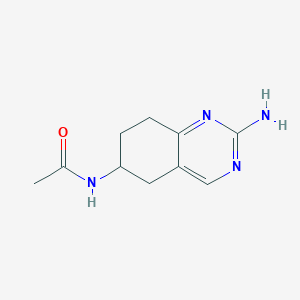

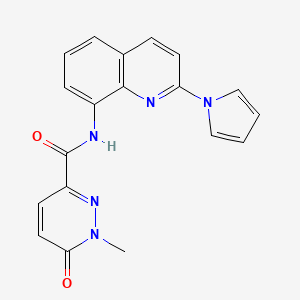

![molecular formula C7H12N2OS B2745464 [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol CAS No. 191411-45-7](/img/structure/B2745464.png)

[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol

Vue d'ensemble

Description

“[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol” is a chemical compound with the CAS Number: 191411-45-7 . It has a molecular weight of 172.25 and its IUPAC name is [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4,10H,3,5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol” is a solid compound . Its molecular weight is 172.25 .Applications De Recherche Scientifique

Catalysis

- Encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, used as a catalyst for the oxidation of primary alcohols and hydrocarbons, highlights the role of catalyst encapsulation in enhancing catalytic behavior due to significant operational stability and recycling ability (Ghorbanloo & Maleki Alamooti, 2017).

Synthetic Chemistry

- The synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives demonstrates their utility as intermediates for converting into carbonyl compounds, showcasing the compound's role as a masked form of the carbonyl group (Ohta et al., 1987).

Polymer Science

- Imidazolium-based ionic liquid monomers were polymerized to produce hydrophilic polymers and double hydrophilic block copolymers (DHBCs), underlining the use of these derivatives in creating novel materials with specific ionic and responsive properties (Vijayakrishna et al., 2008).

Metal-Organic Frameworks (MOFs)

- Synthesis and properties of copper(II) complexes with imidazole derivatives have been explored, indicating the potential of these complexes in constructing MOFs with specific structural and electronic characteristics (Banerjee et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

(2-ethylsulfanyl-3-methylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4,10H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYMPZGALQAUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)